molecular formula C13H23F2NO B12074071 (1-((4,4-Difluorocyclohexyl)methyl)piperidin-4-yl)methanol

(1-((4,4-Difluorocyclohexyl)methyl)piperidin-4-yl)methanol

Cat. No.: B12074071
M. Wt: 247.32 g/mol
InChI Key: RQGUUOMIHQVOEJ-UHFFFAOYSA-N
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Description

(1-((4,4-Difluorocyclohexyl)methyl)piperidin-4-yl)methanol is a piperidine-derived compound featuring a 4,4-difluorocyclohexylmethyl substituent at the 1-position and a hydroxymethyl group at the 4-position.

Properties

Molecular Formula

C13H23F2NO

Molecular Weight

247.32 g/mol

IUPAC Name

[1-[(4,4-difluorocyclohexyl)methyl]piperidin-4-yl]methanol

InChI

InChI=1S/C13H23F2NO/c14-13(15)5-1-11(2-6-13)9-16-7-3-12(10-17)4-8-16/h11-12,17H,1-10H2

InChI Key

RQGUUOMIHQVOEJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN2CCC(CC2)CO)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((4,4-Difluorocyclohexyl)methyl)piperidin-4-yl)methanol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Difluorocyclohexylmethyl Group: This step involves the reaction of the piperidine derivative with a difluorocyclohexylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1-((4,4-Difluorocyclohexyl)methyl)piperidin-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperidine ring and the difluorocyclohexylmethyl group can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Conditions vary depending on the specific substitution reaction but often involve the use of catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

PARP-1 Inhibition

One of the primary applications of this compound is as a selective inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 plays a crucial role in DNA repair mechanisms, making it a target for cancer therapies. Research has shown that derivatives containing the 4,4-difluorocyclohexyl group exhibit potent inhibition of PARP-1, which can enhance the efficacy of chemotherapeutic agents like Temozolomide in treating certain cancers.

Case Study:
In a study published by Nerviano Medical Sciences, the compound NMS-P118, which includes the 4,4-difluorocyclohexyl moiety, demonstrated high selectivity for PARP-1 over PARP-2 and showed promising results in vivo against xenograft models of breast and pancreatic cancers .

Compound Target Selectivity In Vivo Efficacy
NMS-P118PARP-1HighEffective with Temozolomide

Modulation of ATPase Activity

The compound has also been explored for its ability to modulate the activity of ATP-binding cassette transporters such as P-glycoprotein (P-gp). Studies indicate that analogues derived from this structure can stimulate ATPase activity, which is critical for understanding drug resistance mechanisms in cancer treatments.

Case Study:
Research highlighted that specific analogues inhibited P-gp ATPase activity with IC50 values indicating their potential as modulators in overcoming drug resistance .

Analogue IC50 (μM) Effect on P-gp
Compound 530.1Inhibitory
Compound 1090.76Inhibitory

Pain Management

Research has indicated potential applications in pain management through the inhibition of monoacylglycerol lipase (MAGL). Compounds based on piperidine structures have been shown to alleviate pain by modulating endocannabinoid signaling pathways.

Case Study:
The patent literature describes piperidinyl derivatives that effectively inhibit MAGL, suggesting their use in treating various pain syndromes .

Treatment of Neoplastic Diseases

The compound's structure allows it to be investigated for treating neoplastic diseases through various mechanisms, including kinase inhibition. The specificity towards certain kinases can lead to targeted therapies with reduced side effects.

Case Study:
Patents have documented compounds that demonstrate efficacy against specific kinases involved in cancer progression, showcasing the versatility of this compound class in oncology .

Mechanism of Action

The mechanism of action of (1-((4,4-Difluorocyclohexyl)methyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Pharmacological Activity

NMS-P118 (PARP-1 Inhibitor)

Structure : 2-[1-(4,4-Difluorocycloclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide
Key Features :

  • Shares the 4,4-difluorocyclohexylmethyl-piperidine core.
  • Replaces the hydroxymethyl group with a carboxamide-linked isoindole moiety.
    Activity :
  • Potent PARP-1 inhibitor (IC₅₀ = 1.2 nM) with high selectivity over PARP-2 (IC₅₀ = 420 nM).
  • Orally bioavailable and effective in BRCA-deficient tumor models . Comparison: The hydroxymethyl group in the target compound likely reduces lipophilicity compared to NMS-P118, which may limit CNS penetration but improve aqueous solubility.
AstraZeneca’s Benzimidazole Derivative

Structure : N-{2-tert-butyl-1-[(4,4-difluorocyclohexyl)methyl]-1H-benzimidazol-5-yl}ethanesulfonamide salts
Key Features :

  • Incorporates a benzimidazole scaffold instead of piperidine.
  • Includes a sulfonamide group and tert-butyl substituent.
    Activity :
  • Crystalline salt forms enhance solubility and stability, critical for formulation . Comparison: The target compound’s piperidine-methanol structure lacks the benzimidazole ring’s aromaticity, reducing planar stacking interactions.

Physical and Chemical Properties

Property Target Compound NMS-P118 AstraZeneca Derivative
Molecular Weight 247.3 g/mol 487.48 g/mol ~500 g/mol (estimated)
Key Substituents Hydroxymethyl Isoindole-carboxamide Benzimidazole-sulfonamide
Solubility Moderate (polar group) Moderate (logP = 2.8) High (crystalline salts)
Synthetic Complexity Intermediate High (multi-step synthesis) High (salt optimization required)
  • Lipophilicity : The 4,4-difluorocyclohexyl group increases logP in all compounds, but the hydroxymethyl group in the target compound reduces it compared to NMS-P118’s carboxamide.
  • Stability : The AstraZeneca compound’s crystalline salts improve shelf-life, whereas the target compound’s stability would depend on protecting the hydroxymethyl group from oxidation.

Biological Activity

The compound (1-((4,4-Difluorocyclohexyl)methyl)piperidin-4-yl)methanol, often referred to as a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4,4-difluorocyclohexyl group and a hydroxymethyl group. Its molecular formula is C13_{13}H18_{18}F2_2N, and it possesses unique physicochemical properties that influence its biological activity.

Research indicates that the biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system .
  • Receptor Modulation : It may act as a modulator for several receptors involved in neurological pathways, potentially affecting mood and cognitive functions .
  • Antibacterial Activity : Preliminary studies suggest moderate antibacterial properties against certain strains of bacteria, indicating potential therapeutic applications in infectious diseases .

Antibacterial Activity

In vitro studies have demonstrated that derivatives of piperidine compounds exhibit varying degrees of antibacterial activity. For instance, compounds structurally similar to (1-((4,4-Difluorocyclohexyl)methyl)piperidin-4-yl)methanol were tested against Salmonella typhi and Bacillus subtilis, showing moderate to strong inhibition. The structure-activity relationship (SAR) analysis indicates that the presence of the difluorocyclohexyl group enhances antibacterial efficacy .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on AChE and urease. The results indicated that it possesses strong inhibitory activity against these enzymes, which are significant in treating conditions such as Alzheimer's disease and urinary tract infections .

Pharmacokinetics

Pharmacokinetic studies reveal that (1-((4,4-Difluorocyclohexyl)methyl)piperidin-4-yl)methanol exhibits favorable absorption characteristics with reasonable bioavailability. For example, the compound's half-life and distribution patterns suggest efficient tissue penetration, particularly in organs like the liver and kidneys .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Neuroprotective Effects : A study focused on the neuroprotective effects of piperidine derivatives indicated that compounds similar to (1-((4,4-Difluorocyclohexyl)methyl)piperidin-4-yl)methanol could ameliorate cognitive deficits in animal models of Alzheimer's disease by enhancing cholinergic transmission through AChE inhibition .
  • Anticancer Potential : Another study explored the anticancer properties of related piperidine compounds, revealing their ability to inhibit cancer cell proliferation through modulation of apoptotic pathways.

Data Summary

Biological ActivityObservationsReferences
AntibacterialModerate activity against Salmonella typhi
Enzyme InhibitionStrong AChE and urease inhibition
Neuroprotective EffectsAmelioration of cognitive deficits
Anticancer PotentialInhibition of cancer cell proliferation

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